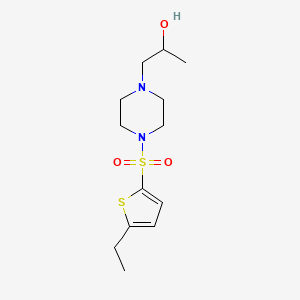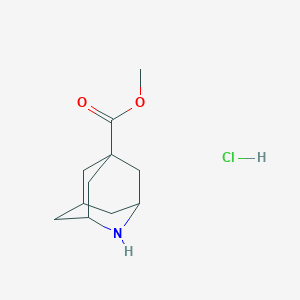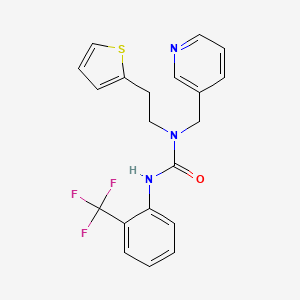![molecular formula C18H24F3N3O2 B2684812 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2197318-71-9](/img/structure/B2684812.png)
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic compound with a complex structure, incorporating both pyridine and piperidine moieties. It's known for its utility in various scientific research fields, including chemistry, biology, and potentially medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyridine Moiety: : This begins with the alkylation of 3-methylpyridine using specific alkyl halides under basic conditions.
Formation of the Piperidine Moiety: : Piperidine is often synthesized through the hydrogenation of pyridine, followed by N-alkylation to form the 4-substituted derivative.
Coupling Reaction: : The key step is the coupling of the pyridine derivative with the piperidine derivative, often mediated by metal catalysts like palladium.
Final Cyclization: : This involves the reaction of the coupled product with 2,2,2-trifluoroethylamine to form the pyrrolidin-2-one ring.
Industrial Production Methods: : Scaling the synthesis to an industrial level might involve optimizations such as:
Use of continuous flow reactors for the coupling and cyclization steps.
Employment of greener solvents and reagents to enhance the environmental sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the pyridine and piperidine moieties, using oxidizing agents like permanganate or chromate.
Reduction: : Reduction reactions can target the pyrrolidin-2-one moiety, typically using hydride donors such as sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: : Formation of pyridine N-oxides.
Reduction: : Formation of hydroxy derivatives or amine derivatives.
Substitution: : Formation of substituted pyridine or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in organic synthesis.
Acts as a ligand in coordination chemistry.
Biology
Potential role in studying receptor-ligand interactions due to its complex structure.
Medicine
Investigated for its pharmacological properties, particularly in neuroscience due to its piperidine and pyrrolidinone moieties.
Industry
Utilized in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry:
Molecular Targets: : Likely targets include neural receptors and enzymes.
Pathways Involved: : Interaction with neurotransmitter pathways, potentially modulating neural activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar moieties:
Uniqueness: : The combination of pyridine, piperidine, and trifluoroethyl groups makes it unique in its binding and reactivity profiles.
Similar Compounds
3-(4-{[(2-Methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
3-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Eigenschaften
IUPAC Name |
3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-13-3-2-7-22-16(13)26-11-14-4-8-23(9-5-14)15-6-10-24(17(15)25)12-18(19,20)21/h2-3,7,14-15H,4-6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYOGWHCSJUXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCN(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE](/img/structure/B2684736.png)
![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)



![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)


![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2684747.png)
![2-(Bromomethyl)spiro[3.4]octane](/img/structure/B2684750.png)
